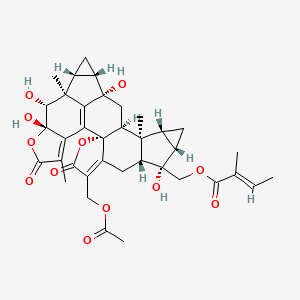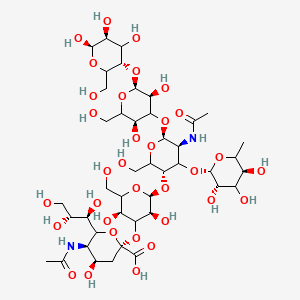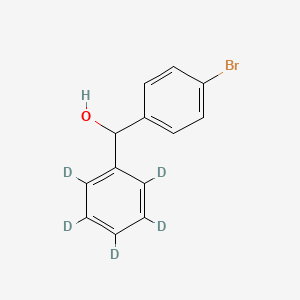
Sodium ammonium hydrogen phosphate tetrahydrate
説明
Sodium ammonium hydrogen phosphate tetrahydrate, also known as microcosmic salt, is used in the laboratory as an essential ingredient of the microcosmic salt bead test for identification of metallic radicals . It is also used as intermediates and finds application in chemical research .
Synthesis Analysis
Ammonium sodium phosphate dibasic tetrahydrate can be used as a nitrogen and phosphorous source to synthesize biopolymers such as polyhydroxyalkanoate, a biodegradable plastic .
Molecular Structure Analysis
The molecular formula of Sodium ammonium hydrogen phosphate tetrahydrate is H13NNaO8P . Its molecular weight is 209.07 g/mol . The linear formula is NaNH4HPO4 · 4H2O .
Chemical Reactions Analysis
The reaction for the formation of Sodium ammonium hydrogen phosphate tetrahydrate is as follows: NH4H2PO4 + NaCl → NaNH4HPO4 + HCl .
Physical And Chemical Properties Analysis
Sodium ammonium hydrogen phosphate tetrahydrate has a molecular weight of 209.07 g/mol . It has a density of 1.54 g/cm3 . The melting point is 80 °C . It is soluble in water .
科学的研究の応用
Microcosmic Salt Bead Test
Sodium Ammonium Hydrogen Phosphate Tetrahydrate is used in laboratories as an essential ingredient of the microcosmic salt bead test . This test is used for the identification of metallic radicals .
Intermediates in Chemical Research
This compound is also used as intermediates in chemical research . Intermediates are substances that are formed and consumed during the reactions and are not present in the final product .
Synthesis of Biopolymers
Ammonium sodium phosphate dibasic tetrahydrate can be used as a nitrogen and phosphorous source to synthesize biopolymers . An example of such a biopolymer is polyhydroxyalkanoate, a biodegradable plastic .
Reagent Grade Applications
Sodium Ammonium Hydrogen Phosphate Tetrahydrate is often used in reagent grade applications .
Biological Buffers
Sodium Ammonium Hydrogen Phosphate Tetrahydrate can be used in conjunction with Sodium Phosphate, Monobasic in the preparation of biological buffers . These buffers are used in biological research to maintain the pH of a solution .
作用機序
Target of Action
Sodium Ammonium Hydrogen Phosphate Tetrahydrate, also known as Ammonium Sodium Hydrogen Phosphate or Microcosmic Salt , is primarily used in the laboratory as an essential ingredient of the microcosmic salt bead test for identification of metallic radicals . It serves as a source of nitrogen and phosphorous, which are essential elements for various biological processes .
Mode of Action
The compound interacts with its targets by providing them with necessary elements, namely nitrogen and phosphorous . These elements play crucial roles in various biological processes, including the synthesis of biopolymers such as polyhydroxyalkanoate, a type of biodegradable plastic .
Biochemical Pathways
The biochemical pathways affected by Sodium Ammonium Hydrogen Phosphate Tetrahydrate are primarily those involved in the synthesis of biopolymers . The nitrogen and phosphorous supplied by the compound are incorporated into these polymers, influencing their structure and properties .
Pharmacokinetics
Its bioavailability is primarily determined by its solubility in water, which is reported to be 167 g/l .
Result of Action
The primary result of the action of Sodium Ammonium Hydrogen Phosphate Tetrahydrate is the provision of nitrogen and phosphorous for the synthesis of biopolymers . This can lead to the production of biodegradable plastics, contributing to environmental sustainability .
Action Environment
The action of Sodium Ammonium Hydrogen Phosphate Tetrahydrate can be influenced by various environmental factors. For instance, its solubility can be affected by the pH and temperature of the solution . Moreover, it should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . Dust formation should be avoided, and personal protective equipment should be used as required .
Safety and Hazards
Sodium ammonium hydrogen phosphate tetrahydrate is stable under normal conditions . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
将来の方向性
特性
IUPAC Name |
azanium;sodium;hydrogen phosphate;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H3N.Na.H3O4P.4H2O/c;;1-5(2,3)4;;;;/h1H3;;(H3,1,2,3,4);4*1H2/q;+1;;;;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTQISLCLWJRPM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].O.O.O.O.OP(=O)([O-])[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H13NNaO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718863 | |
| Record name | Ammonium hydrogen sodium phosphate tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ammonium Sodium Phosphate Tetrahydrate | |
CAS RN |
7783-13-3 | |
| Record name | Ammonium sodium phosphate tetrahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ammonium hydrogen sodium phosphate tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphoric acid, monoammonium monosodium salt, tetrahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.899 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMMONIUM SODIUM PHOSPHATE TETRAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K78U8WLV4H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the significance of synthesizing Sodium Ammonium Hydrogen Phosphate Tetrahydrate from purified phosphoric acid?
A1: The research emphasizes the synthesis of high-purity Sodium Ammonium Hydrogen Phosphate Tetrahydrate using purified extraction phosphoric acid []. This is crucial because impurities in the starting material can significantly impact the properties and applications of the final product. The study utilizes precipitation methods with various agents like sodium carbonate and barium carbonate to eliminate impurities, ensuring the production of a high-quality compound.
Q2: How is the purity and identity of the synthesized Sodium Ammonium Hydrogen Phosphate Tetrahydrate confirmed?
A2: The researchers employ a combination of analytical techniques to verify the synthesized compound's purity and identity []. These techniques include:
Q3: The provided research mentions "Phosphorsalz". What are its historical applications in scientific research?
A3: While the provided research excerpts focus on synthesis and characterization of Sodium Ammonium Hydrogen Phosphate Tetrahydrate, historical research reveals its use as "Phosphorsalz" in specific applications. For example, it has been used in conjunction with borax melts to crystallize various compounds for further study []. Additionally, its interaction with quartz and silicic acid has been a subject of investigation [].
Q4: Can you elaborate on the role of Sodium Ammonium Hydrogen Phosphate Tetrahydrate in material science based on the provided research?
A4: Although the provided research focuses primarily on the synthesis and characterization of Sodium Ammonium Hydrogen Phosphate Tetrahydrate, its application as a flux in material science, particularly with metal oxides like titanium dioxide [], can be inferred. Further research is needed to fully understand the specific interactions and outcomes in such applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1H-Imidazo[1,2-A][1,4]diazepine](/img/structure/B590914.png)

![3-Oxa-9-thia-4-azatricyclo[5.2.2.02,6]undeca-1,5,7-triene](/img/structure/B590916.png)
![2-Chloro-3-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol](/img/structure/B590918.png)